molecular formula C23H31ClO6 B106347 (+)-Cloprostenol methyl ester

(+)-Cloprostenol methyl ester

Cat. No.: B106347
M. Wt: 438.9 g/mol
InChI Key: DVBATKLFQCCUII-OWEKAKITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Cloprostenol methyl ester is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly known for its role in veterinary medicine, where it is used to manage reproductive functions in animals.

Preparation Methods

(+)-Cloprostenol methyl ester can be synthesized through several methods. One common approach involves the esterification of (+)-Cloprostenol with methanol in the presence of a strong acid catalyst. This reaction typically requires controlled temperatures and anhydrous conditions to ensure high yield and purity. Industrial production methods often involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

(+)-Cloprostenol methyl ester undergoes various chemical reactions, including:

Common reagents for these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(+)-Cloprostenol methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (+)-Cloprostenol methyl ester involves its interaction with prostaglandin receptors in the body. It mimics the effects of natural prostaglandins, leading to the contraction of smooth muscle tissues in the reproductive tract. This action helps regulate reproductive functions such as ovulation, labor, and the treatment of reproductive disorders. The molecular targets include specific prostaglandin receptors, and the pathways involved are related to the regulation of cyclic adenosine monophosphate (cAMP) levels and calcium ion fluxes .

Comparison with Similar Compounds

(+)-Cloprostenol methyl ester is similar to other prostaglandin analogs such as:

    Dinoprost: Another prostaglandin analog used in veterinary medicine for similar purposes.

    Luprostiol: Used for reproductive management in animals.

    Fenprostalene: Known for its long-lasting effects in inducing labor and managing estrus cycles.

What sets this compound apart is its specific receptor affinity and potency, which can result in more precise and effective reproductive management .

Properties

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2,4,6-8,11-13,17,19-22,25-27H,3,5,9-10,14-15H2,1H3/b4-2-,12-11+/t17-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBATKLFQCCUII-OWEKAKITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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